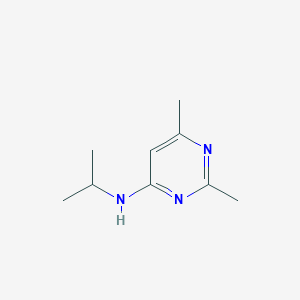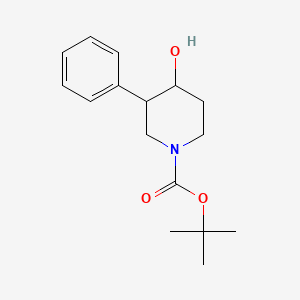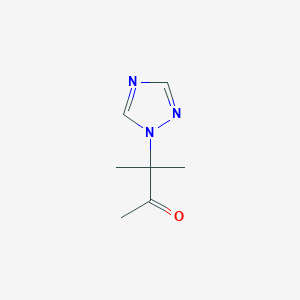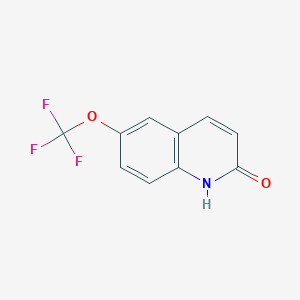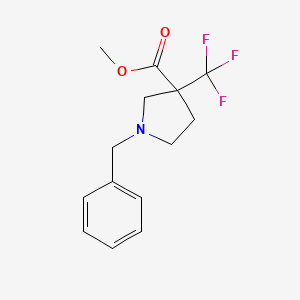
4-ethynyl-2H-chromen-2-one
Overview
Description
4-ethynyl-2H-chromen-2-one is a derivative of 2H/4H-chromene , an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . It has a molecular formula of C11H6O2 .
Molecular Structure Analysis
The molecular structure of 4-ethynyl-2H-chromen-2-one consists of a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . This forms a second six-membered heterocycle that shares two carbons with the benzene ring .Scientific Research Applications
Anticancer Research
The chromene scaffold, particularly 2H/4H-chromenes , has been identified as having significant anticancer properties. The 4-ethynyl-2H-chromen-2-one derivative can be explored for its potential to inhibit cancer cell growth and proliferation. Its mechanism may involve the disruption of cell cycle regulation or interference with signaling pathways crucial for tumor survival .
Antimicrobial Applications
Chromenes have shown promise as antimicrobial agents. 4-ethynylchromen-2-one could be synthesized and tested against a range of bacterial and fungal strains. Its efficacy could be compared with existing antimicrobial compounds, and it could potentially be used in the development of new antibiotics .
Anticonvulsant Potential
Research has indicated that chromenes exhibit anticonvulsant activities4-ethynyl-2H-chromen-2-one could be investigated for its effectiveness in preventing or reducing the frequency of seizures, possibly by modulating neurotransmitter release or ion channel activity .
Antidiabetic Activity
The chromene structure has been associated with antidiabetic effects. The application of 4-ethynyl-2H-chromen-2-one in diabetes research could involve studying its impact on insulin secretion or sensitivity, as well as its potential to protect pancreatic beta cells .
Antituberculosis Agent
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a need for novel therapeutic agents4-ethynyl-2H-chromen-2-one could be a candidate for antituberculosis activity, warranting investigation into its efficacy and mechanism of action .
Enzyme Inhibition
Enzyme inhibitors play a crucial role in drug development for various diseases. The 4-ethynyl-2H-chromen-2-one compound could be studied as an inhibitor of enzymes like monoamine oxidase (MAO), which is relevant in conditions such as depression and Parkinson’s disease .
Nanotechnology and Drug Delivery
The unique properties of nanoparticles make them ideal for drug delivery systems4-ethynyl-2H-chromen-2-one could be incorporated into nanoparticles to enhance drug delivery efficiency, targeting specific tissues or cells, and reducing side effects .
Green Chemistry and Sustainable Synthesis
The synthesis of 4-ethynyl-2H-chromen-2-one can be optimized using green chemistry principles. This includes employing environmentally benign catalysts and sustainable methods, which not only improve the synthesis process but also align with the goals of eco-friendly chemical practices .
Mechanism of Action
Target of Action
The 4-Ethynyl-2H-Chromen-2-One, a derivative of chroman-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds
Mode of Action
It’s known that chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities . The reaction of similar compounds proceeds via intra-molecular nucleophilic amination of the π-activated alkyne .
Biochemical Pathways
Compounds with the chroman-4-one framework have been known to exhibit numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .
Result of Action
It’s known that chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .
Action Environment
The action of 4-Ethynyl-2H-Chromen-2-One can be influenced by various environmental factors. For instance, the mechanochemical Pechmann procedures allow for avoiding the use of harsh reaction conditions . This method describes the preparation of similar compounds under a rapid and environment-friendly protocol using a high-speed ball mill mixer at room temperature with short reaction times under solvent-free conditions .
properties
IUPAC Name |
4-ethynylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXYQBYVVOVUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=O)OC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



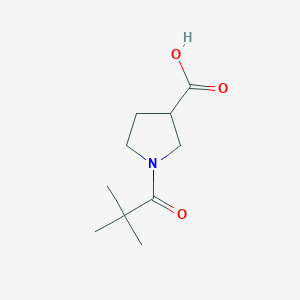
![4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine](/img/structure/B1467724.png)
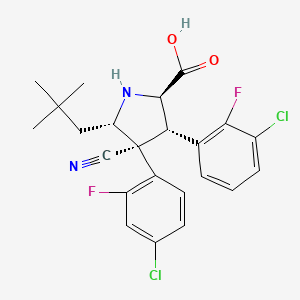

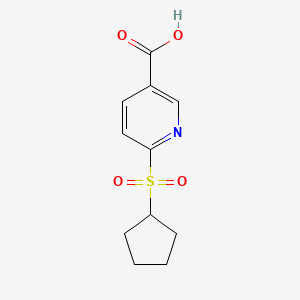

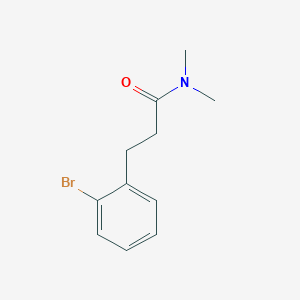

![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
